1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide
Overview
Description
1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is a room temperature ionic liquid (RTIL) known for its wide electrochemical window and high viscosity. This compound is particularly notable for its applications in electrochemical energy storage and conversion, making it a valuable material in the development of advanced batteries and capacitors .
Mechanism of Action
Target of Action
1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide, also known as BMP-BTI, is primarily used in the field of electrochemistry . Its primary targets are the electrodes in electrochemical systems, such as lithium-ion batteries .
Mode of Action
BMP-BTI is a room temperature ionic liquid (RTIL) with a wide electrochemical window and high viscosity . It interacts with its targets (the electrodes) by facilitating the transfer of ions during the charge-discharge cycle of batteries . This ionic liquid can also be used as a solvent for separating azeotropic mixtures .
Pharmacokinetics
Its high viscosity and wide electrochemical window are key properties that affect its performance and stability in these systems .
Result of Action
The result of BMP-BTI’s action is the efficient transfer of ions in electrochemical systems, which contributes to the overall performance of devices like lithium-ion batteries . It can also aid in the separation of azeotropic mixtures .
Action Environment
The action of BMP-BTI can be influenced by environmental factors such as temperature . For instance, the infrared absorption spectrum of BMP-BTI changes with temperature, which can affect its phase transitions . This suggests that the efficacy and stability of BMP-BTI in its applications could be influenced by the conditions of its environment.
Biochemical Analysis
Biochemical Properties
1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been used as a derivatization medium for dimethyl sulfate with dibenzazepine . The nature of these interactions often involves the stabilization of reaction intermediates and the facilitation of electron transfer processes.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the production of paclitaxel and related taxanes in plant cell cultures . Additionally, its interaction with polyvinylidenefluoride membranes suggests potential impacts on cellular membrane integrity and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its interaction with polyvinylidenefluoride inhibits the complete transformation of TFSI into the trans-conformer in solid phases . This indicates a complex mechanism of action involving conformational changes and binding interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability and resistance to degradation, making it suitable for long-term studies . Its effects on cellular function can vary, with some studies reporting enhanced production of specific compounds over extended periods .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its use in the production of paclitaxel suggests involvement in secondary metabolite pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its high viscosity and ionic nature may affect its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide typically involves the quaternization of N-methylpyrrolidine with 1-chlorobutane, followed by anion exchange with lithium bis(trifluoromethanesulfonyl)imide. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include acetonitrile or dichloromethane.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production process is optimized for higher yields and purity. This involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Including recrystallization and filtration to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide primarily undergoes:
Substitution Reactions: Particularly nucleophilic substitutions due to the presence of the pyrrolidinium cation.
Electrochemical Reactions: Given its wide electrochemical window, it is stable under various redox conditions.
Common Reagents and Conditions:
Nucleophiles: Such as halides and alkoxides for substitution reactions.
Electrochemical Cells: For redox reactions, often using platinum or glassy carbon electrodes.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrrolidinium derivatives can be formed.
Redox Products: Typically involve the formation of reduced or oxidized species of the pyrrolidinium cation
Scientific Research Applications
1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide has a broad range of applications:
Chemistry: Used as a solvent and electrolyte in various chemical reactions and processes.
Biology: Investigated for its potential in stabilizing biological molecules and facilitating biochemical reactions.
Medicine: Explored for drug delivery systems due to its ionic nature and biocompatibility.
Industry: Widely used in the development of lithium-ion batteries, supercapacitors, and other energy storage devices
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide
- 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide
- 1-Hexyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide
Comparison: 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is unique due to its:
- Higher Viscosity: Compared to imidazolium-based ionic liquids, making it suitable for specific applications requiring thicker electrolytes.
- Wider Electrochemical Window: Allowing for more versatile electrochemical applications.
- Thermal Stability: Providing an advantage in high-temperature applications .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-butyl-1-methylpyrrolidin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.C2F6NO4S2/c1-3-4-7-10(2)8-5-6-9-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-9H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLXOARVFIWOQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F6N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047968 | |
Record name | 1-Butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 1-Butyl-1-methylpyrrolidium bis(trifluoromethylsulfonyl)imide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19341 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
223437-11-4 | |
Record name | 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223437-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butyl-1-methylpyrrolidinium bistriflimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223437114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 223437-11-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrrolidinium, 1-butyl-1-methyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM BISTRIFLIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD74DKK1WH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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